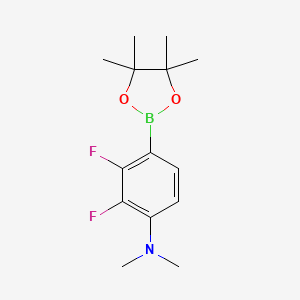
3-(Chloromethyl)-2,5-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2,5-difluoropyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a chloromethyl group and two fluorine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,5-difluoropyridine typically involves the chloromethylation of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-2,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substituted pyridines (e.g., 3-(azidomethyl)-2,5-difluoropyridine)
- Aldehydes (e.g., 3-(formyl)-2,5-difluoropyridine)
- Carboxylic acids (e.g., 3-(carboxyl)-2,5-difluoropyridine)
Scientific Research Applications
3-(Chloromethyl)-2,5-difluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3-(Chloromethyl)-2,5-difluorobenzene
- 3-(Chloromethyl)-2,5-difluoropyrimidine
- 3-(Chloromethyl)-2,5-difluoropyridazine
Comparison:
- Uniqueness: 3-(Chloromethyl)-2,5-difluoropyridine is unique due to the presence of both chloromethyl and difluoropyridine groups, which confer distinct reactivity and stability compared to its analogs .
- Reactivity: The presence of the pyridine ring enhances its nucleophilicity and ability to participate in various substitution reactions .
- Applications: While similar compounds may have overlapping applications, this compound is particularly valued for its versatility in synthetic chemistry and potential therapeutic applications .
Properties
Molecular Formula |
C6H4ClF2N |
|---|---|
Molecular Weight |
163.55 g/mol |
IUPAC Name |
3-(chloromethyl)-2,5-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |
InChI Key |
DLZWYHJJTYKCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)
![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)






![2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane](/img/structure/B15333178.png)




